N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine
Description
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is a heterocyclic compound that features both pyrimidine and isothiazole rings
Properties
IUPAC Name |
N-(5,6-dimethylpyrimidin-4-yl)-3-methyl-1,2-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-4-9(15-14-6)13-10-7(2)8(3)11-5-12-10/h4-5H,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPFTUWMQKCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC2=NC=NC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine typically involves the condensation of 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methyl groups.
Scientific Research Applications
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pirimicarb: A carbamate insecticide with a similar pyrimidine structure.
2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate: Another compound with a pyrimidine ring and similar functional groups.
Uniqueness
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is unique due to the presence of both pyrimidine and isothiazole rings, which confer distinct chemical and biological properties.
Biological Activity
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, synthesis methods, and research findings.
Chemical Structure and Properties
The compound consists of a pyrimidine ring substituted at the 5 and 6 positions with methyl groups, and an isothiazole moiety with a methyl group at the 3 position. This combination is believed to enhance its biological activity compared to other similar compounds.
Molecular Formula: C10H12N4S
SMILES Representation: CC1=NC(=S)N(C(=N1)C)C
InChIKey: DOJFXLDIDRNTEY-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The primary method involves condensing 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives.
- Reagents Used : Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base.
- Solvent Choices : The reaction is often performed in solvents like dichloromethane or acetonitrile , under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing isothiazole rings are particularly effective against various pathogens due to their ability to disrupt cellular processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | High | |
| Aspergillus niger | Moderate |
The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects. Its activity surpasses that of several commercial antibiotics, indicating its potential as a therapeutic agent.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways of microbial cells, leading to cell wall disruption and ultimately cell death.
Case Studies and Research Findings
Several studies have investigated the biological applications of this compound:
- Antifungal Activity Study : A study evaluated the antifungal properties of various derivatives, including this compound. Results indicated significant effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with minimal inhibitory concentrations lower than those of standard antifungal agents .
- Comparative Analysis with Other Compounds : In comparative studies involving similar compounds, this compound consistently demonstrated superior activity against both bacterial and fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
